molecular formula C12H7Br2NO2 B14134513 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

Cat. No.: B14134513
M. Wt: 357.00 g/mol
InChI Key: RPENJEXXZXQDBD-UHFFFAOYSA-N
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Description

2-(2-2-Dibromovinyl)-1-nitronaphthalene is an organic compound characterized by the presence of a dibromovinyl group attached to a nitronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-2-Dibromovinyl)-1-nitronaphthalene typically involves the reaction of 2-nitronaphthalene with tetrabromomethane and a phosphine reagent under controlled conditions. One common method is the Corey-Fuchs reaction, where 2-nitronaphthalene is treated with carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures . The reaction proceeds through the formation of a dibromoalkene intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of 2-(2-2-Dibromovinyl)-1-nitronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-2-Dibromovinyl)-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-2-Dibromovinyl)-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-2-Dibromovinyl)-1-nitronaphthalene involves its interaction with molecular targets through its dibromovinyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-2-Dibromovinyl)-1-nitronaphthalene is unique due to the presence of both a dibromovinyl group and a nitronaphthalene core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C12H7Br2NO2

Molecular Weight

357.00 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-1-nitronaphthalene

InChI

InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H

InChI Key

RPENJEXXZXQDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br

Origin of Product

United States

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